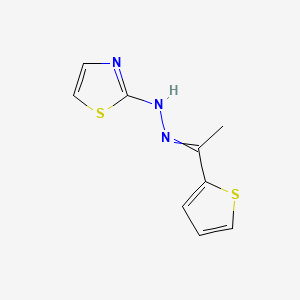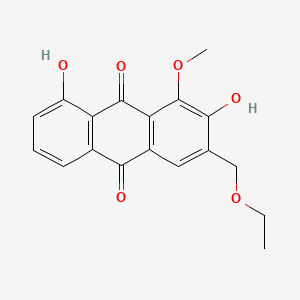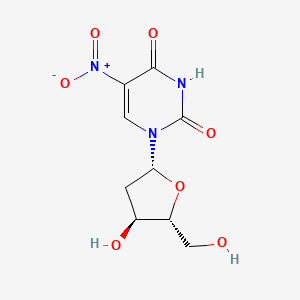
10H-PHENOTHIAZINE-10-CARBOXYLIC ACID, 2-(DIETHYLAMINO)ETHYL ESTER, HYDROCHLORIDE (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Diethylaminoethyl phenothiazine-N-carboxylate hydrochloride: is a chemical compound with the molecular formula C19H23ClN2O2S and a molecular weight of 378.9 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-PHENOTHIAZINE-10-CARBOXYLIC ACID, 2-(DIETHYLAMINO)ETHYL ESTER, HYDROCHLORIDE (1:1) involves the esterification of phenothiazine-10-carboxylic acid with diethylaminoethanol. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of 10H-PHENOTHIAZINE-10-CARBOXYLIC ACID, 2-(DIETHYLAMINO)ETHYL ESTER, HYDROCHLORIDE (1:1) is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the esterification process .
Chemical Reactions Analysis
Types of Reactions
Beta-Diethylaminoethyl phenothiazine-N-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as alkyl halides or amines; reactions are usually conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted phenothiazine derivatives
Scientific Research Applications
Beta-Diethylaminoethyl phenothiazine-N-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phenothiazine derivatives.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic and anti-inflammatory agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10H-PHENOTHIAZINE-10-CARBOXYLIC ACID, 2-(DIETHYLAMINO)ETHYL ESTER, HYDROCHLORIDE (1:1) involves its interaction with specific molecular targets and pathways. The compound is known to bind to dopamine receptors in the brain, thereby modulating neurotransmitter activity. This interaction is believed to underlie its potential antipsychotic effects. Additionally, the compound may inhibit certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Thioridazine: A phenothiazine derivative with antipsychotic and sedative effects.
Uniqueness
Beta-Diethylaminoethyl phenothiazine-N-carboxylate hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike other phenothiazine derivatives, this compound exhibits a unique combination of antipsychotic and anti-inflammatory effects, making it a valuable candidate for further research and development .
Properties
CAS No. |
298-51-1 |
|---|---|
Molecular Formula |
C19H23ClN2O2S |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl phenothiazine-10-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H22N2O2S.ClH/c1-3-20(4-2)13-14-23-19(22)21-15-9-5-7-11-17(15)24-18-12-8-6-10-16(18)21;/h5-12H,3-4,13-14H2,1-2H3;1H |
InChI Key |
FOQGDCBIMVXYSR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Canonical SMILES |
CCN(CC)CCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Key on ui other cas no. |
298-51-1 |
Related CAS |
82-00-8 (Parent) |
Synonyms |
transergan transergan monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16(22),17,19-UNDECAEN-2-YL]PHENOL](/img/structure/B1199009.png)



![(2S,3S,4S,5R)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1199016.png)






